molecular formula C20H23N3O2 B2508410 3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2198721-42-3

3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2508410
CAS No.: 2198721-42-3
M. Wt: 337.423
InChI Key: FCFJITDOFYAWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is structurally related to various piperidine and pyrimidine derivatives, which have been extensively studied for their synthesis methods and potential biological activities. Research has explored the synthesis of novel piperidine and pyrimidine derivatives, including their anti-angiogenic properties and DNA cleavage capabilities. For example, certain piperidine analogues have demonstrated significant anti-angiogenic activity and DNA cleavage capabilities, suggesting potential applications as anticancer agents due to their ability to inhibit the formation of blood vessels in vivo and interact with DNA (Kambappa et al., 2017).

Antimicrobial and Antitumor Activity

Further studies have involved the synthesis of spiro-piperidin-4-ones, which have shown promising antimicrobial activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Kumar et al., 2008). Additionally, novel pyrimidinyl pyrazole derivatives, including those with piperazinyl groups, have been synthesized and tested for their antitumor activities, further illustrating the diverse biological applications of compounds structurally related to this compound (Naito et al., 2005).

Chemical Synthesis and Characterization

Research on the chemical synthesis and characterization of related compounds, such as the synthesis of 1-substituted piperidines and their pharmacological properties, provides foundational knowledge that can be applied to understanding and developing applications for this compound (Vardanyan, 2018).

Safety and Hazards

The product is not intended for human or veterinary use. It is for research use only.

Future Directions

Piperidines play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

Properties

IUPAC Name

3-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-18-6-11-21-15-23(18)14-16-7-12-22(13-8-16)19(25)20(9-10-20)17-4-2-1-3-5-17/h1-6,11,15-16H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFJITDOFYAWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.